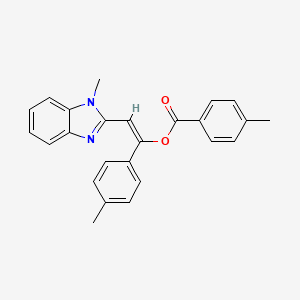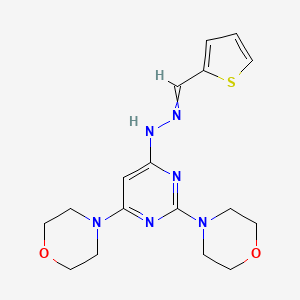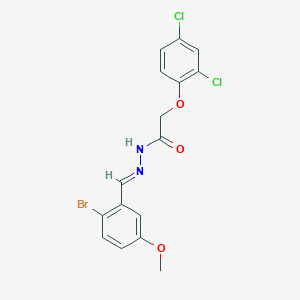![molecular formula C21H19N3O2 B3869048 2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B3869048.png)
2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide
Overview
Description
2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide is a complex organic compound that features a naphthalene ring, a hydrazone linkage, and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide typically involves the condensation of naphthalen-1-ylmethylidenehydrazine with an appropriate acetamide derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, converting it to an alcohol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the naphthalene or phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Formation of naphthalen-1-ylmethylidenehydrazine oxides.
Reduction: Conversion to 2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-hydroxy-N-(1-phenylethyl)acetamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide involves its interaction with molecular targets such as DNA and enzymes. The hydrazone linkage allows the compound to form stable complexes with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound can inhibit specific enzymes involved in cell proliferation, contributing to its potential anti-cancer activity.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-1-ylmethylidenehydrazine: Shares the hydrazone linkage but lacks the acetamide group.
N-(1-phenylethyl)acetamide: Contains the acetamide group but lacks the naphthalene ring and hydrazone linkage.
Uniqueness
2-[(2E)-2-(naphthalen-1-ylmethylidene)hydrazinyl]-2-oxo-N-(1-phenylethyl)acetamide is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the naphthalene ring and the hydrazone linkage allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N'-[(E)-naphthalen-1-ylmethylideneamino]-N-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c1-15(16-8-3-2-4-9-16)23-20(25)21(26)24-22-14-18-12-7-11-17-10-5-6-13-19(17)18/h2-15H,1H3,(H,23,25)(H,24,26)/b22-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDVXXDJSONOEMM-HYARGMPZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NN=CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)N/N=C/C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]phenyl]-4-nitrobenzenesulfonamide](/img/structure/B3868987.png)


![N-[1-(aminocarbonyl)-2-(1,3-benzodioxol-5-yl)vinyl]benzamide](/img/structure/B3869004.png)
![2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3869012.png)


![N-(3-chloro-4-methoxyphenyl)-N'-[(E)-naphthalen-1-ylmethylideneamino]oxamide](/img/structure/B3869034.png)
![N-[(E)-(3-bromophenyl)methylideneamino]-2-naphthalen-1-yloxyacetamide](/img/structure/B3869056.png)
![ethyl (2Z)-5-(4-chlorophenyl)-7-methyl-2-[(4-nitrophenyl)methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3869060.png)
![ETHYL (2Z)-2-[(2-FLUOROPHENYL)METHYLIDENE]-7-METHYL-3-OXO-5-[(1E)-2-PHENYLETHENYL]-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B3869063.png)
![[4-[(Z)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B3869072.png)
![3-(2,2-dimethylpropanoylamino)-N-[[4-[[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]methyl]phenyl]methyl]benzamide](/img/structure/B3869074.png)
